molecular formula C15H14N4O2 B12631829 N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-34-8

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12631829
CAS No.: 921933-34-8
M. Wt: 282.30 g/mol
InChI Key: VKBWULQKXWFTRF-UHFFFAOYSA-N
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Description

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound with the molecular formula C15H14N4O2. It is a member of the benzotriazine family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of benzylamine with 7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine oxides, while reduction can produce benzotriazine amines .

Scientific Research Applications

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine stands out due to its unique benzotriazine structure, which imparts specific chemical and biological properties.

Biological Activity

N-Benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C14H16N4O3
  • Molecular Weight : 288.30 g/mol
  • IUPAC Name : N-benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine

The presence of the benzotriazine moiety is significant as it is often associated with various pharmacological activities.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to benzotriazines. For instance:

  • In vitro Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The MTT assay is commonly used to evaluate cell viability and proliferation inhibition.
CompoundCell LineIC50 (µM)
DHFPHT2915.0
DHFPDU14520.0

These values indicate that the compound exhibits promising anticancer activity comparable to established chemotherapeutics.

Molecular docking studies suggest that N-Benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine may inhibit key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase. This inhibition can lead to reduced signaling pathways responsible for tumor growth.

Other Biological Activities

Beyond anticancer effects, related compounds have demonstrated:

  • Antimicrobial Activity : Some benzotriazine derivatives have shown efficacy against bacterial strains.
Test OrganismZone of Inhibition (mm)
E. coli15
S. aureus18

This suggests potential applications in treating infections.

Case Studies

A notable study published in PMC explored the synthesis and biological evaluation of similar benzotriazine derivatives. The findings indicated that modifications at the benzyl position significantly influenced biological activity, highlighting the importance of structural diversity in drug design .

Properties

CAS No.

921933-34-8

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-benzyl-7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C15H14N4O2/c1-21-12-7-8-13-14(9-12)19(20)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17,18)

InChI Key

VKBWULQKXWFTRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NCC3=CC=CC=C3

Origin of Product

United States

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